D2 Receptor Binding Affinity: A Quantitative Comparison of Haloperidol with Risperidone and Olanzapine
Haloperidol exhibits exceptionally high and selective affinity for the dopamine D2 receptor, a key characteristic for its use as a reference standard in receptor binding assays. In vitro studies report Ki values for haloperidol at the D2 receptor ranging from 0.2 to 7.6 nM , with specific data showing a Ki of 1.1 ± 0.07 nM [1]. This affinity is significantly higher than that of other antipsychotics like risperidone (Ki = 3.3 nM) and olanzapine (Ki = 2.1 nM) [2]. This superior binding affinity underscores the need for high-purity haloperidol standards in competitive binding experiments to ensure accurate displacement curves and reproducible Ki calculations.
| Evidence Dimension | In Vitro D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.1 ± 0.07 nM |
| Comparator Or Baseline | Risperidone: 3.3 nM; Olanzapine: 2.1 nM |
| Quantified Difference | Haloperidol has approximately 3-fold higher affinity than risperidone and 1.9-fold higher than olanzapine for the D2 receptor in vitro. |
| Conditions | Radioligand binding assays using [3H]spiperone or similar, human or rat cloned receptors. |
Why This Matters
This data confirms the necessity of using a certified haloperidol standard for assays where D2 receptor interaction is the primary endpoint, as any impurity could alter the observed affinity.
- [1] National Center for Biotechnology Information (NCBI). Table 1: Binding Data of Compounds. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3055486/table/T1/ View Source
- [2] Nature. Table 1 Receptor Binding Affinity (Ki, nM) of Antipsychotic Drugs. Available at: https://www.nature.com/articles/1395479/tables/1 View Source
